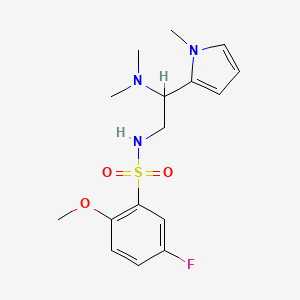
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Implications and Pollutant Interactions
Chlorophenols in Municipal Solid Waste Incineration : Chlorophenols (CP), including compounds related to 4-chlorophenyl groups, are major precursors of dioxins in chemical processes, such as municipal solid waste incineration. Studies have shown a correlation between CP concentrations and dioxin formations, highlighting the environmental impact of chlorophenyl compounds and the necessity for monitoring and controlling their presence in waste incineration processes (Peng et al., 2016).
Toxicity and Environmental Persistence : The environmental persistence and toxicity of chlorophenols, including derivatives of chlorophenyl, have been extensively studied. These compounds are not readily degraded, can accumulate through food chains, and pose acute and chronic toxic effects on aquatic organisms. Their presence in the environment is a significant concern due to the potential for oxidative stress, immune system impact, endocrine disruption, and even carcinogenic effects (Ge et al., 2017).
Potential Pharmaceutical Applications
Antitumor Activity of Imidazole Derivatives : Imidazole derivatives, which share structural similarities with the compound , have been reviewed for their antitumor activities. These studies have focused on understanding the structural requirements for biological activity and exploring the potential of these compounds in developing new antitumor drugs. The review covers various imidazole-based compounds, highlighting the importance of the imidazole ring in medicinal chemistry and its potential applications in cancer treatment (Iradyan et al., 2009).
Environmental Health and Safety
Monitoring and Impact of Environmental Pollutants : Research on the occurrence, fate, and behavior of environmental pollutants, such as parabens and chlorinated hydrocarbons, is crucial for understanding the impact of synthetic compounds on health and ecosystems. Studies on parabens, for example, show that despite wastewater treatments, these compounds persist at low concentrations in effluents, surface water, and sediments, raising concerns about their weak endocrine-disrupting potential and the need for continuous environmental monitoring and assessment (Haman et al., 2015).
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-16-8-4-14(5-9-16)21-17(23)12-25-18-20-10-11-22(18)15-6-2-13(19)3-7-15/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJLWQATVSTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
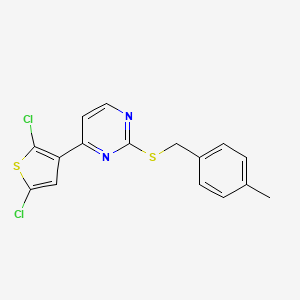
![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
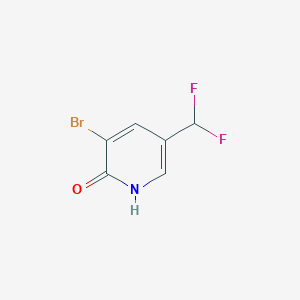
![4-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2760031.png)
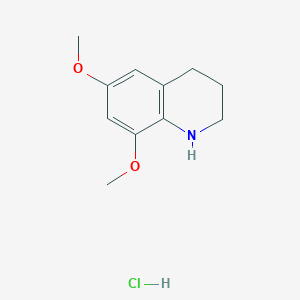
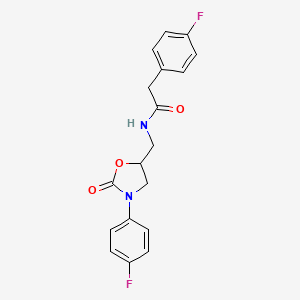
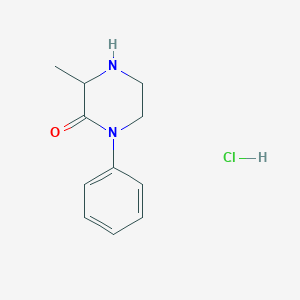
![5-[(4-Bromobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2760039.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2760040.png)


